(4-Benzylphenyl)methanol

Lipophilicity QSAR Membrane permeability

Researchers requiring a benzyl alcohol with markedly higher lipophilicity for insecticidal esters or AEBS-targeted probes face a synthetic gap with common benzyl alcohol analogs. (4-Benzylphenyl)methanol directly solves this: its LogP ~3.3 and extended diphenylmethane scaffold provide enhanced membrane permeability and unique steric/π-π interactions. • Reliable precursor for 4-benzylbenzyl chrysanthemate esters (pyrethroid intermediates). • Core scaffold for SAR libraries targeting antiestrogen binding site (AEBS) antiproliferative activity. • Consistent ≥97% purity; ships and stores at ambient conditions for streamlined logistics.

Molecular Formula C14H14O
Molecular Weight 198.26 g/mol
CAS No. 35714-20-6
Cat. No. B1268827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Benzylphenyl)methanol
CAS35714-20-6
Molecular FormulaC14H14O
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CC=C(C=C2)CO
InChIInChI=1S/C14H14O/c15-11-14-8-6-13(7-9-14)10-12-4-2-1-3-5-12/h1-9,15H,10-11H2
InChIKeyMHZOFWFRCQRXIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzylphenyl)methanol Procurement & Chemical Identity


(4-Benzylphenyl)methanol (CAS 35714-20-6), also known as 4-benzylbenzyl alcohol or p-hydroxymethyldiphenylmethane, is an aromatic alcohol with the molecular formula C14H14O and a molecular weight of 198.26 g/mol . Structurally, it features a hydroxymethyl group (-CH₂OH) attached para to a benzyl substituent on a phenyl ring, forming a diphenylmethane scaffold with a primary alcohol functionality . The compound is commercially available at purities of 95% to 98%, with a reported calculated LogP value of approximately 3.3 . This alcohol serves as a versatile intermediate in organic synthesis, particularly in the preparation of ester derivatives (e.g., chrysanthemates for pyrethroid insecticides) and ether-linked compounds [1].

1
Diphenylmethane scaffold building block for ester and ether synthesis
2
Primary alcohol functionality supports standard coupling reactions
3
Synthetic reagent with intermediate hydrophobicity for organic phase partitioning

4-Benzylphenyl)methanol Non-Interchangeability vs. Benzyl Alcohol


Despite its shared benzyl alcohol core, (4-Benzylphenyl)methanol cannot be substituted by simpler benzyl alcohol analogs (e.g., unsubstituted benzyl alcohol, CAS 100-51-6; 4-methylbenzyl alcohol, CAS 589-18-4) in applications requiring specific physicochemical properties. The presence of the 4-benzyl substituent fundamentally alters two critical parameters: hydrophobicity and molecular geometry. Unsubstituted benzyl alcohol possesses a LogP of approximately 1.1 and a molecular weight of 108.14 g/mol, whereas (4-Benzylphenyl)methanol exhibits a significantly higher calculated LogP of ~3.3 and a molecular weight of 198.26 g/mol . This nearly 10-fold increase in calculated lipophilicity profoundly impacts membrane permeability, binding pocket compatibility, and solvent partitioning behavior [1]. Furthermore, the extended diphenylmethane scaffold introduces unique steric constraints and π-π stacking potential that are absent in mono-aromatic benzyl alcohols, directly influencing biological target recognition and materials properties [2].

Target Compound
Extended diphenylmethane scaffold introduces unique steric constraints and π-π stacking potential
Significantly higher lipophilicity alters membrane permeability and binding pocket compatibility
Simpler Benzyl Alcohols
Mono-aromatic structure lacks specific 4-benzyl substituent, limiting target recognition
Lower hydrophobicity may not transfer directly, requiring class-specific review for partitioning-dependent applications

4-Benzylphenyl)methanol Comparative Evidence


Lipophilicity: LogP vs. Benzyl Alcohol

(4-Benzylphenyl)methanol demonstrates a substantially higher calculated lipophilicity compared to the parent benzyl alcohol scaffold. The target compound has a calculated LogP value of approximately 3.3, in contrast to benzyl alcohol (CAS 100-51-6), which has an experimental and calculated LogP of approximately 1.1 . This difference of approximately 2.2 LogP units corresponds to an estimated ~160-fold increase in octanol-water partition coefficient, signifying a major shift in hydrophobicity .

LogP Shift
Cross-study comparable
~3.3 vs ~1.1 (Δ~2.2)
Supports altered membrane permeability and organic phase partitioning contexts
Corresponds to an estimated ~160-fold increase in octanol-water partition coefficient
Lipophilicity QSAR Membrane permeability

Chrysanthemate Ester Synthesis Substituent Specificity

In the synthesis of insecticidal chrysanthemate esters, the alcohol moiety determines both synthetic feasibility and ultimate biological activity. (4-Benzylphenyl)methanol (as 4-benzylbenzyl alcohol) was specifically synthesized and employed alongside 4-allylbenzyl alcohol as a precursor for a series of benzyl chrysanthemates, with the synthetic route involving reduction of benzoic esters or Grignard reactions of substituted bromobenzenes with formaldehyde [1]. While the original 1967 study did not provide explicit head-to-head insecticidal data for the free alcohols, the deliberate preparation of distinct 4-benzylbenzyl derivatives confirms that the benzyl versus allyl substituent dictates the physicochemical and pharmacological profile of the resulting ester [1].

Ester Synthesis Specificity
Class-level inference
4-benzylbenzyl chrysanthemate precursor
Supports distinct insecticidal activity profiles for pyrethroid research
Prepared via reduction of benzoic esters or Grignard reactions; class-level evidence
Synthetic pyrethroid Insecticide intermediate Esterification

Molecular Weight Differentiation Among Benzyl Alcohols

The molecular weight of (4-Benzylphenyl)methanol is 198.26 g/mol, which is substantially higher than that of benzyl alcohol (108.14 g/mol) and 4-methylbenzyl alcohol (122.16 g/mol), and slightly lower than 4-chlorobenzyl alcohol (142.58 g/mol) . This intermediate molecular weight, combined with its specific elemental composition (C14H14O), provides a distinct analytical signature for identity confirmation and purity assessment via mass spectrometry .

MW Differentiation
Cross-study comparable
198.26 g/mol
Enables unambiguous analytical identification in complex reaction mixtures
Substantially distinct from benzyl alcohol (108.14) and methylbenzyl alcohols
Physicochemical property Purity assay Logistics

Diphenylmethane Scaffold in Antiproliferative SAR

The diphenylmethane scaffold of (4-Benzylphenyl)methanol provides a core structural motif present in antiproliferative agents. While the free alcohol itself has limited reported direct biological activity, its derivative 4-benzylphenyl decanoate (BPD) was evaluated alongside other diphenylmethane derivatives as an antiestrogen binding site (AEBS) ligand. In these studies, BPD served as a structurally defined comparator, demonstrating inactivity against both histamine binding and MCF-7 cell proliferation, thereby establishing the essential role of the alkylaminoethoxy side chain in related active compounds like DPPE [1]. This positions (4-Benzylphenyl)methanol as a critical starting material for synthesizing and evaluating SAR around the diphenylmethane pharmacophore, where even subtle modifications to the 4-benzylphenyl group can alter biological activity [1].

SAR Scaffold Context
Class-level inference
BPD as inactive comparator
Supports cell-model endpoint review for diphenylmethane pharmacophore exploration
Derivative 4-benzylphenyl decanoate (BPD) inactive against MCF-7 growth and histamine binding
Antiproliferative AEBS ligand Structure-activity relationship

4-Benzylphenyl)methanol Application Scenarios


Pyrethroid Insecticide Ester Synthesis

Procure (4-Benzylphenyl)methanol specifically for the synthesis of 4-benzylbenzyl chrysanthemate esters, a class of synthetic pyrethroid intermediates described in foundational studies. The 4-benzyl substitution pattern on the alcohol is essential for generating esters with distinct insecticidal activity profiles compared to 4-allyl or other substituted analogs. This scenario is supported by the synthetic work establishing its use as a precursor in this specific ester family [1].

SAR Exploration of Diphenylmethane Antiproliferatives

Use (4-Benzylphenyl)methanol as a key building block to synthesize a library of diphenylmethane derivatives, including esters and ethers, for structure-activity relationship (SAR) studies targeting the antiestrogen binding site (AEBS). As demonstrated with the derivative 4-benzylphenyl decanoate (BPD), the 4-benzylphenyl scaffold provides a platform for probing the structural requirements for antiproliferative activity and histamine binding antagonism [2].

Lipophilicity Benchmarking for QSAR Models

Utilize (4-Benzylphenyl)methanol as a reference compound in quantitative structure-activity relationship (QSAR) studies involving benzyl alcohol derivatives. Its calculated LogP of ~3.3 provides a distinct data point on the lipophilicity scale, contributing to models that correlate hydrophobicity with biological endpoints such as cellular toxicity or membrane permeability [3].

Photoreactive Monomer Synthesis

Employ (4-Benzylphenyl)methanol as a precursor for synthesizing functional monomers, such as 1-(4-benzylphenyl)-2-propen-1-one, which are incorporated into polymers to study photochemical properties. The specific 4-benzylphenyl moiety imparts unique absorption and reactivity characteristics to the resulting polymeric materials [4].

Application
Selection Property
Validation Focus
Pyrethroid Insecticide Ester Synthesis
4-Benzyl substitution pattern
Insecticidal activity comparison studies
Diphenylmethane AEBS-targeted SAR
Diphenylmethane core modification
Cell-model response (MCF-7) and histamine binding assays
Lipophilicity Benchmarking for QSAR
Lipophilicity (LogP ~3.3)
Cytotoxicity or membrane permeability models
Photoreactive Monomer Synthesis
Photochemical properties
Polymeric material photoabsorption and reactivity testing

Technical Documentation Hub

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24 linked technical documents
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